molecular formula C10H16N2O2 B12076588 3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propanoic acid

3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propanoic acid

Cat. No.: B12076588
M. Wt: 196.25 g/mol
InChI Key: XPYACJKOSDRCQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propanoic acid is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propanoic acid typically involves the reaction of 1-(2-methylpropyl)-1H-pyrazole with a suitable propanoic acid derivative. One common method involves the use of a Grignard reagent, where the pyrazole is reacted with a propanoic acid chloride in the presence of a catalyst such as magnesium. The reaction is usually carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Investigated for its potential use in drug development, particularly for conditions involving inflammation and pain.

    Industry: Utilized in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes. By blocking these enzymes, the compound can reduce the production of pro-inflammatory molecules like prostaglandins, thereby exerting its anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Ibuprofen: (RS)-2-[4-(2-methylpropyl)phenyl]propanoic acid, a well-known non-steroidal anti-inflammatory drug (NSAID).

    Ketoprofen: (RS)-2-(3-benzoylphenyl)propanoic acid, another NSAID with similar anti-inflammatory properties.

    Flurbiprofen: (RS)-2-(2-fluoro-4-biphenyl)propanoic acid, also an NSAID used for pain and inflammation.

Uniqueness

3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propanoic acid is unique due to its pyrazole ring structure, which differentiates it from other NSAIDs that typically contain a phenyl ring. This structural difference may contribute to variations in its pharmacological activity and specificity for molecular targets.

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

3-[1-(2-methylpropyl)pyrazol-4-yl]propanoic acid

InChI

InChI=1S/C10H16N2O2/c1-8(2)6-12-7-9(5-11-12)3-4-10(13)14/h5,7-8H,3-4,6H2,1-2H3,(H,13,14)

InChI Key

XPYACJKOSDRCQD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C=N1)CCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.